molecular formula C22H21NO2 B2848769 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide CAS No. 1421509-38-7

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide

Cat. No. B2848769
CAS RN: 1421509-38-7
M. Wt: 331.415
InChI Key: MYVMEPWHUMRKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide, also known as THN-NM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide involves its ability to modulate various signaling pathways in the body. N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide also inhibits the NF-kB pathway, which is responsible for regulating inflammatory responses in the body. In addition, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect the body against oxidative stress. N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses in the body. In addition, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, one limitation of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide is that it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide. One area of research is to further investigate its potential therapeutic effects in various diseases such as Alzheimer's and cancer. Another area of research is to study its mechanism of action in more detail and identify additional signaling pathways that it may modulate. In addition, future research can focus on developing more efficient methods for synthesizing and purifying N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide, as well as improving its solubility in water for use in various experiments.

Synthesis Methods

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide involves the reaction of 2-hydroxytetralin with naphthalenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide in its pure form.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has been studied extensively for its potential therapeutic effects in various fields such as neurodegenerative diseases, cancer, and inflammation. Studies have shown that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has also been shown to have anti-cancer effects and can potentially be used in the treatment of various types of cancer. In addition, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide has anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(20-11-5-9-17-7-3-4-10-19(17)20)23-15-22(25)13-12-16-6-1-2-8-18(16)14-22/h1-11,25H,12-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVMEPWHUMRKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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